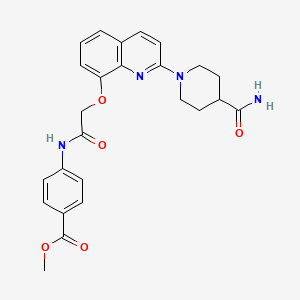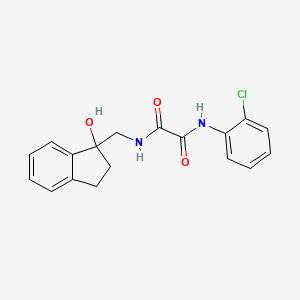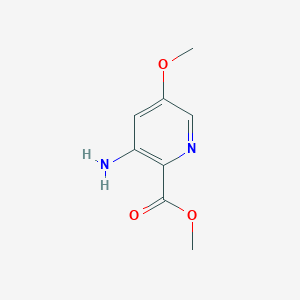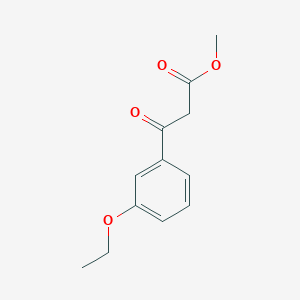![molecular formula C17H15BrClN3O B2667836 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide CAS No. 1787914-10-6](/img/structure/B2667836.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound and its derivatives have shown potent activities against various targets such as FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps including the formation of a domino imine, intramolecular annulation, and the Ugi-azide reaction . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR family, comprising four isoforms (FGFR1–4), plays a crucial role in regulating organ development, cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling due to mutations or amplifications is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer . The compound 5-bromo-2-chloro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (referred to as compound 4h) demonstrates potent FGFR inhibitory activity, with low molecular weight, making it an appealing lead compound for further optimization .
Antidiabetic Potential
Interestingly, some pyrrolo[2,3-b]pyridine derivatives have been investigated for their ability to reduce blood glucose levels. While not specifically studied for the compound , this class of compounds may find applications in managing hyperglycemia, type 1 diabetes, insulin resistance, and related metabolic disorders .
Traf2- and Nck-interacting Kinase (TNIK) Inhibition
In-house screenings have revealed that the 1H-pyrrolo[2,3-b]pyridine scaffold exhibits high inhibition of TNIK. Several derivatives within this scaffold demonstrate potent TNIK inhibition, with some having IC50 values lower than 1 nM. Additionally, some compounds exhibit concentration-dependent characteristics of interleukin-2 (IL-2) inhibition .
Other Potential Applications
While specific studies on the compound are limited, the pyrrolo[2,3-b]pyridine framework has been explored in diverse areas. For instance, one-pot synthesis of related derivatives has been developed, and their potential in various biological contexts remains an exciting avenue for research .
properties
IUPAC Name |
5-bromo-2-chloro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O/c18-13-4-5-15(19)14(11-13)17(23)21-8-2-9-22-10-6-12-3-1-7-20-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIJPJVNGFIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2667757.png)


![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2667762.png)
![N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2667763.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2667766.png)

![1-[1-(2-Methylpropyl)benzimidazol-2-yl]ethanol](/img/structure/B2667770.png)

![2-Cyano-3-[3-ethoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)phenyl]prop-2-enamide](/img/structure/B2667773.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2667774.png)
